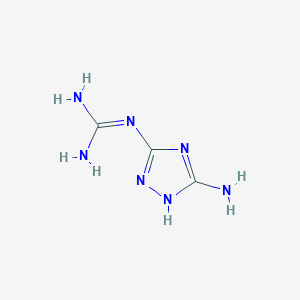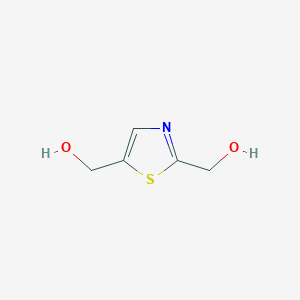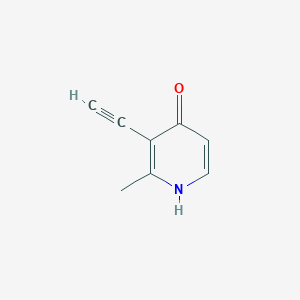
3-Ethynyl-2-methylpyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-2-methylpyridin-4-ol is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the third position, a methyl group at the second position, and a hydroxyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methylpyridin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynyl-benzonic acid methyl ester with hydrazine hydrate in methanol, followed by filtration and air-drying to obtain 3-ethynyl-benzoylhydrazine . This intermediate can then be further reacted under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-Ethynyl-2-methylpyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alkenes, alkanes, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Ethynyl-2-methylpyridin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 3-Ethynyl-2-methylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Its ethynyl group can also undergo cycloaddition reactions, forming new ring structures. These interactions are facilitated by the electron-rich nature of the pyridine ring and the presence of the hydroxyl group, which can form hydrogen bonds with target molecules.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Ethynyl-2-methylpyridin-4-ol include:
Pyridin-2-ol: Reacts as an ambident nucleophile, providing a mixture of products from attack at both the oxygen and nitrogen atoms.
Pyridin-3-ol: Reacts primarily at the oxygen atom.
Pyridin-4-ol: Yields products of attack at the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for forming new ring structures through cycloaddition reactions. This makes it a valuable compound for the synthesis of novel heterocyclic compounds and advanced materials.
特性
分子式 |
C8H7NO |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
3-ethynyl-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H7NO/c1-3-7-6(2)9-5-4-8(7)10/h1,4-5H,2H3,(H,9,10) |
InChIキー |
VJFCZYQPKRGGSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CN1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


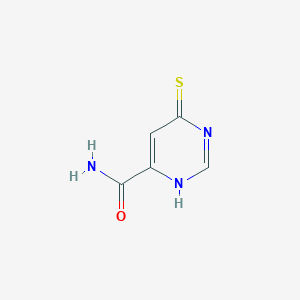
![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)

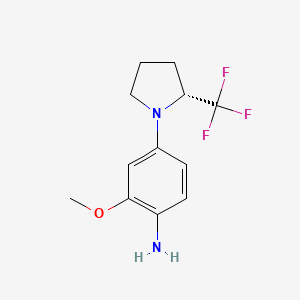
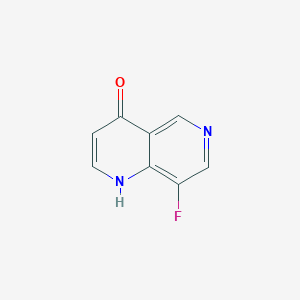
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
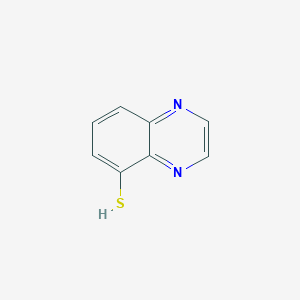

![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
